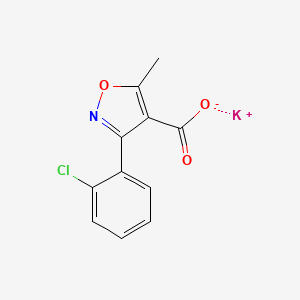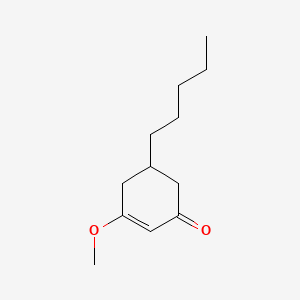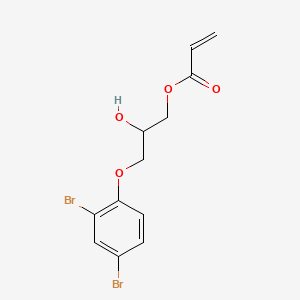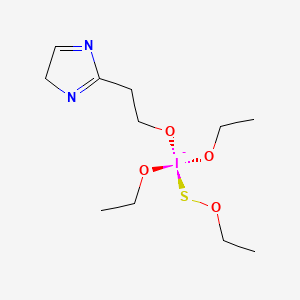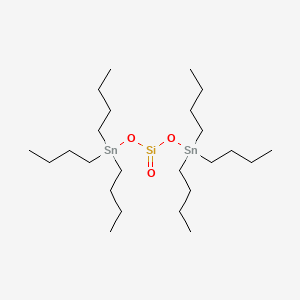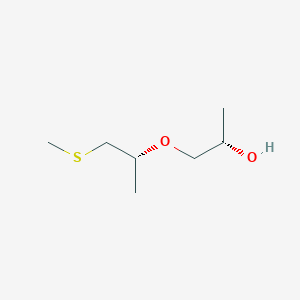
2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thia-5-oxa-4,7-dimethylheptan-7-ol is a compound that features both sulfur and oxygen heteroatoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5-oxa-4,7-dimethylheptan-7-ol can be achieved through several synthetic routes. One common method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another approach includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .
Industrial Production Methods
Industrial production of 2-Thia-5-oxa-4,7-dimethylheptan-7-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally friendly solvents is often prioritized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thia-5-oxa-4,7-dimethylheptan-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and oxygen atoms, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize 2-Thia-5-oxa-4,7-dimethylheptan-7-ol, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Thia-5-oxa-4,7-dimethylheptan-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-Thia-5-oxa-4,7-dimethylheptan-7-ol involves its interaction with specific molecular targets and pathways. The sulfur and oxygen atoms in its structure can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Thia-5-oxa-4,7-dimethylheptan-7-ol is unique due to its combination of sulfur and oxygen atoms within a single molecule, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological molecules makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
72187-34-9 |
|---|---|
Molekularformel |
C7H16O2S |
Molekulargewicht |
164.27 g/mol |
IUPAC-Name |
(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C7H16O2S/c1-6(8)4-9-7(2)5-10-3/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
WYHWTENYOVYBQX-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@@H](CO[C@H](C)CSC)O |
Kanonische SMILES |
CC(COC(C)CSC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




